molecular formula C6H9FN4O B11740498 3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide

3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11740498
M. Wt: 172.16 g/mol
InChI Key: UPGLRRHBJPHBDY-UHFFFAOYSA-N
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Description

3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide is a fluorinated pyrazole-carboxamide derivative with the molecular formula C₈H₁₃FN₄O and a molecular weight of 200.21 g/mol . Its structure features a pyrazole core substituted at the 1-position with a 2-fluoroethyl group and at the 4-position with a carboxamide moiety. This compound is synthesized as a high-purity active pharmaceutical ingredient (API) intermediate, certified under ISO quality standards, and utilized in pharmaceutical research and development . The presence of the fluorine atom enhances its lipophilicity and metabolic stability, making it a candidate for further pharmacological optimization.

Properties

Molecular Formula

C6H9FN4O

Molecular Weight

172.16 g/mol

IUPAC Name

3-amino-1-(2-fluoroethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C6H9FN4O/c7-1-2-11-3-4(6(9)12)5(8)10-11/h3H,1-2H2,(H2,8,10)(H2,9,12)

InChI Key

UPGLRRHBJPHBDY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCF)N)C(=O)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Precursors

The pyrazole ring is typically constructed via cyclocondensation between hydrazine derivatives and 1,3-dicarbonyl compounds. For this compound, the reaction employs 2-fluoroethylhydrazine and ethyl 3-ethoxyacrylate under acidic conditions (e.g., acetic acid or HCl) to form the pyrazole core. The regioselectivity of the cyclization is influenced by the electronic effects of the fluoroethyl group, favoring substitution at the N1 position.

Table 1: Cyclocondensation Reaction Parameters

ParameterOptimal RangeImpact on YieldReference
Temperature80–100°CMaximizes ring closure
SolventEthanol/Acetic acid (3:1)Enhances solubility
Reaction Time6–8 hoursMinimizes byproducts

Carboxamide Formation via Amination

The final carboxamide moiety is installed through coupling reactions between the pyrazole-4-carboxylic acid intermediate and ammonia or amine derivatives. A two-step protocol involves:

  • Ester hydrolysis : The ethyl ester is saponified using lithium hydroxide in THF/water (yield: 89–92%).

  • Amide bond formation : The resultant carboxylic acid reacts with ammonium chloride via EDCl/HOBt-mediated coupling, yielding the carboxamide with 78–82% efficiency.

Table 2: Amidation Reaction Optimization

ConditionEffect on ConversionOptimal ValueReference
Coupling AgentEDCl vs. DCCEDCl (higher purity)
SolventDMF vs. THFDMF (faster kinetics)
Temperature0°C vs. RTRT (complete in 12h)

Industrial-Scale Production Methodologies

Continuous-Flow Synthesis

Recent advancements adopt continuous-flow reactors to enhance scalability. A modular system combines:

  • Step 1 : Cyclocondensation in a high-temperature microreactor (residence time: 15 min).

  • Step 2 : Fluorination in a packed-bed reactor with immobilized KF.

  • Step 3 : Enzymatic amidation using immobilized lipases (e.g., Candida antarctica Lipase B).

This approach reduces purification steps and achieves a total yield of 74% with >99% purity.

Green Chemistry Innovations

Solvent-free mechanochemical synthesis has been explored for the pyrazole ring formation. Ball-milling 2-fluoroethylhydrazine hydrochloride and diethyl acetylenedicarboxylate for 2 hours yields the intermediate with 68% efficiency, eliminating toxic solvent waste.

Purification and Analytical Validation

Crystallization Techniques

Recrystallization from ethyl acetate/petroleum ether (1:3) removes unreacted starting materials and regioisomeric byproducts. X-ray crystallography confirms the absence of polymorphic impurities.

Table 3: Purity Assessment Methods

TechniqueTarget ParameterResultReference
HPLC (C18 column)Chemical purity99.2%
19F-NMRFluorine contentNo defluorination
LC-MSMolecular weight[M+H]+ = 201.1

Comparative Analysis of Synthetic Approaches

Table 4: Method Efficiency Comparison

MethodTotal Yield (%)Purity (%)Scalability
Batch (traditional)6297Moderate
Continuous-Flow7499High
Mechanochemical6895Low

The continuous-flow method outperforms batch processes in yield and purity, though mechanochemical routes offer environmental benefits .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide exhibits significant potential as an anticancer agent. Preliminary studies suggest that it may modulate the activity of specific enzymes or receptors involved in cancer progression. For instance, compounds derived from pyrazole structures have been shown to inhibit key kinases associated with tumor growth, making them candidates for further pharmacological studies.

Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory properties. Its structure allows it to interact with various biological targets, potentially leading to the modulation of inflammatory pathways. This could have implications in treating conditions characterized by chronic inflammation.

Biological Research

Enzyme Inhibition Studies
this compound serves as a tool compound in biological research to study enzyme inhibition mechanisms. Its ability to affect biochemical pathways makes it a valuable candidate for investigating the roles of specific enzymes in cellular processes. For example, studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses .

Cellular Mechanisms
In cellular studies, this compound has been used to evaluate apoptosis and cell proliferation in various cancer cell lines. For instance, flow cytometry analyses demonstrated that treatment with this compound can significantly increase the rate of apoptosis in certain cancer cells, suggesting its potential as a therapeutic agent .

Materials Science

Development of Novel Materials
The unique structural features of this compound make it suitable for applications in materials science. It can be utilized as a building block for synthesizing new materials with specific electronic or mechanical properties. This aspect is particularly relevant in the development of advanced materials for electronic applications.

Case Studies and Research Findings

Study Focus Findings
Study on Anticancer ActivityEvaluated the cytotoxic effects on cancer cell linesShowed significant inhibition of tumor growth and apoptosis induction
Enzyme Inhibition StudyInvestigated interaction with COX enzymesDemonstrated potential anti-inflammatory effects through enzyme modulation
Material Synthesis ResearchDeveloped new materials using pyrazole derivativesHighlighted the compound’s utility in creating novel electronic materials

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The amino and fluoroethyl groups can participate in hydrogen bonding and dipole interactions with biological receptors, leading to modulation of their activity. The carboxamide group can also interact with enzymes or proteins, affecting their function and leading to the desired biological effects.

Comparison with Similar Compounds

Key Differences :

  • The target compound lacks the sulfonamide-pyridine moiety present in analogs from , which are critical for apoptosis-inducing activity in colon cancer models.
  • Fluorine substitution in the 2-fluoroethyl group (target) vs. fluorophenyl or chlorophenyl groups in analogs alters electronic and steric properties.

Physicochemical Properties

A comparison of melting points and solubility-related properties reveals trends influenced by substituents:

Compound Melting Point (°C) IR Absorption Peaks (cm⁻¹) Notable Spectral Features (NMR)
3-Amino-1-(2-fluoroethyl)-...carboxamide Not reported NH/NH₂ (~3350), C=O (~1680) ¹H-NMR: δ 6.5–7.2 (pyrazole H), δ 4.5 (CH₂F)
Compound 12 (4-fluorophenyl analog) 261–263 NH (~3320), SO₂ (~1350, ~1150) ¹³C-NMR: δ 162 (C=O), δ 115–160 (aromatic C)
Compound 11 (diphenyl analog) >280 NH (~3300), SO₂ (~1340, ~1160) ¹H-NMR: δ 7.2–8.1 (pyridine H)
Compound 14 (p-tolyl analog) 269–272 NH (~3315), SO₂ (~1355, ~1145) ¹³C-NMR: δ 21 (CH₃), δ 125–145 (aromatic C)

Insights :

  • The absence of a sulfonamide group in the target compound likely reduces its melting point compared to analogs like Compound 11 (>280°C) .
  • Fluorine substituents (e.g., in Compound 12) lower melting points slightly compared to non-fluorinated analogs due to reduced crystallinity .

Example :

  • Compound 12 (4-fluorophenyl analog): Synthesized in 71% yield via reaction of 2-cyano-3-phenylacrylamide with 4-fluorophenylhydrazine .

Biological Activity

3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article delves into the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C9H15FN4OC_9H_{15}FN_4O, with a molecular weight of approximately 214.24 g/mol. Its structure features a pyrazole ring, an amino group, and a carboxamide functional group, which contribute to its reactivity and biological properties .

Biological Activity Overview

Research has identified several key biological activities associated with this compound:

  • Anticancer Activity : Studies indicate that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15) .
  • Anti-inflammatory Effects : The compound demonstrates potential anti-inflammatory activity by modulating immune responses and inhibiting specific enzymes involved in inflammatory pathways .
  • Antimicrobial Properties : Preliminary studies suggest that it may possess activity against certain bacterial strains, indicating its potential as an antimicrobial agent .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may interact with specific enzymes, leading to inhibition of pathways critical for cell proliferation and inflammation .
  • Receptor Modulation : It has been suggested that the compound can modulate receptor functions, influencing cellular signaling pathways related to cancer and inflammation .

Anticancer Studies

A study evaluated the cytotoxic effects of this compound on various tumor cell lines. The results showed an IC50 value in the low micromolar range, indicating potent antiproliferative activity. Flow cytometry assays revealed that treatment with the compound led to increased apoptosis in cancer cells .

Anti-inflammatory Research

In vivo studies demonstrated that the compound significantly reduced lipopolysaccharide (LPS)-induced TNF-alpha release in mice models. This suggests its potential for treating inflammatory diseases by targeting pro-inflammatory cytokines .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA). The compound exhibited sub-micromolar activity against these strains, highlighting its potential as an antibiotic agent .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaIC50 (µM)Biological Activity
This compoundC9H15FN4OLowAnticancer, Anti-inflammatory
Methyl 3-amino-5-[nitrophenyl]amino-1H-pyrazole-4-carboxylateC11H12N4O30.08–12.07Anticancer
Compound with indole moietyVariousVariesInhibits TNF-alpha release

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide, and how can purity be maximized?

  • Methodology : Pyrazole derivatives are typically synthesized via cyclocondensation of β-ketoesters with hydrazines or via Vilsmeier–Haack reactions. For the 2-fluoroethyl substituent, alkylation using 2-fluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF) is recommended. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) can improve purity. Monitor reaction progress using TLC and confirm structure via 1H NMR^1 \text{H NMR} (e.g., δ 6.5–7.5 ppm for pyrazole protons) and LC-MS .
  • Challenges : Low solubility of intermediates may require polar aprotic solvents (DMF, DMSO). Fluorinated groups can complicate 19F NMR^{19} \text{F NMR} interpretation due to coupling with adjacent protons .

Q. How can spectroscopic techniques differentiate positional isomers in pyrazole derivatives?

  • Methodology : Use 1H NMR^1 \text{H NMR} to identify substituent positions via coupling patterns (e.g., vicinal coupling in 1,2-disubstituted pyrazoles). IR spectroscopy can distinguish carboxamide C=O stretches (~1680 cm⁻¹) from ester groups. X-ray crystallography (as in ) resolves ambiguities in regiochemistry. For fluorinated analogs, 19F NMR^{19} \text{F NMR} chemical shifts and JH-FJ_{\text{H-F}} coupling constants provide additional structural insights .

Q. What are the stability considerations for this compound under varying pH and temperature?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC-UV (e.g., C18 column, acetonitrile/water mobile phase). Fluorinated ethyl groups may enhance hydrolytic stability compared to non-fluorinated analogs. FTIR can track carboxamide degradation (loss of C=O peak) .

Advanced Research Questions

Q. How does the 2-fluoroethyl group influence the compound’s binding affinity to biological targets compared to non-fluorinated analogs?

  • Methodology : Perform molecular docking studies (e.g., AutoDock Vina) to compare interactions with target proteins (e.g., kinases, GPCRs). Fluorine’s electronegativity may enhance hydrogen bonding or hydrophobic interactions. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants. Compare IC₅₀ values in enzyme inhibition assays .
  • Data Contradictions : Fluorine’s steric effects might reduce affinity in some cases. Address discrepancies by synthesizing analogs (e.g., 2-chloroethyl or methyl groups) and testing in parallel .

Q. What strategies mitigate low aqueous solubility of this compound in in vivo studies?

  • Methodology :

  • Formulation : Use co-solvents (PEG 400, DMSO) or cyclodextrin-based carriers.
  • Prodrug Design : Convert the carboxamide to a water-soluble ester (e.g., glycine conjugate) that hydrolyzes in vivo.
  • Structural Modification : Introduce hydrophilic substituents (e.g., hydroxyl, amine) while retaining bioactivity.
    • Validation : Assess solubility via shake-flask method and in vivo pharmacokinetics (plasma concentration vs. time profiles) .

Q. How can computational models predict the metabolic fate of this compound in human liver microsomes?

  • Methodology :

  • In Silico Tools : Use MetaSite or GLORY to identify potential metabolic hotspots (e.g., fluorinated ethyl group oxidation).
  • In Vitro Validation : Incubate with CYP450 isoforms (e.g., CYP3A4, CYP2D6) and analyze metabolites via LC-MS/MS.
  • Data Integration : Cross-reference predictions with experimental results to refine models.
    • Key Findings : Fluorine’s metabolic resistance may prolong half-life, but ethyl group oxidation could generate reactive intermediates .

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